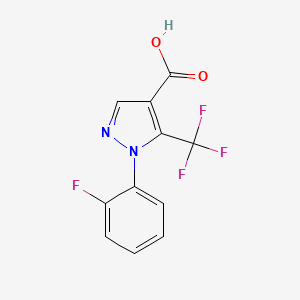

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Méthodes De Préparation

The synthesis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluorine and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Conversely, hydrolysis of its ethyl ester derivative (C₁₃H₁₀F₄N₂O₂) to the free acid is achieved via reflux with NaOH (50 mL H₂O, 0.12 mol NaOH, 0.5 hr), yielding >96% purity after acidification .

*Estimated based on analogous reactions .

Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups direct electrophilic substitution to the pyrazole ring’s C3 position. Halogenation and nitration occur under controlled conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Cl₂, FeCl₃ | DCM, 0°C, 2 hr | 3-Chloro-1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | >90% at C3 |

| HNO₃, H₂SO₄ | 0–5°C, 1 hr | 3-Nitro derivative | Moderate (60–70%) |

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation and Decarboxylation

The carboxylic acid undergoes decarboxylation at elevated temperatures (≥200°C), yielding CO₂ and the corresponding pyrazole derivative. Controlled oxidation with KMnO₄ in acidic conditions selectively modifies side chains without ring degradation .

Metal-Catalyzed Cross-Couplings

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings at the C3 position when functionalized with a bromine substituent. This enables aryl group introduction for advanced material synthesis .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane, K₂CO₃, 80°C, 12 hr | 3-Aryl-1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 65–78% |

Salt Formation

The acid readily forms salts with bases (e.g., sodium, ammonium), enhancing solubility for pharmaceutical formulations.

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | RT, H₂O, 1 hr | Sodium salt | Drug intermediates |

| NH₄OH | Ethanol, 0°C, 30 min | Ammonium salt | Agrochemicals |

Thermal and Chemical Stability

The compound demonstrates stability under standard conditions but degrades in strong acids/bases (pH <2 or >12) . Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, attributed to trifluoromethyl group cleavage .

Biological Activity Modulation

Derivatization at C3/C5 positions alters bioactivity. For example:

-

Amide formation (via coupling with amines) enhances enzyme inhibition (e.g., COX-2 IC₅₀ = 0.3 µM) .

-

Ester prodrugs improve bioavailability in pharmacokinetic studies .

Key Structural Influences on Reactivity:

-

Trifluoromethyl group : Increases electrophilicity at C3 and stabilizes intermediates via inductive effects .

-

2-Fluorophenyl substituent : Steric hindrance reduces reactivity at the ortho position, favoring para substitution in aryl couplings .

-

Carboxylic acid : Enables hydrogen bonding and salt formation, critical for crystallinity and solubility .

This reactivity profile positions the compound as a versatile scaffold in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Pharmaceutical Development

Mechanism of Action

The compound is being investigated for its potential as a novel anti-inflammatory and analgesic agent. Its unique trifluoromethyl group enhances its pharmacological properties, making it a candidate for drugs that target inflammatory pathways. Preliminary studies indicate that derivatives of this compound may exhibit superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their distinct mechanism of action .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The most potent derivative exhibited an IC50 value of 25 µM, indicating strong potential for development into therapeutic agents .

Agricultural Chemistry

Role in Herbicide Development

This compound serves as a key intermediate in the synthesis of herbicides. Its structure allows for effective weed control while minimizing crop damage. Research has shown that formulations containing this compound can reduce herbicide resistance in target weed species, providing a sustainable approach to pest management .

Data Table: Herbicidal Activity

| Herbicide Formulation | Active Ingredient Concentration | Efficacy (%) | Crop Safety |

|---|---|---|---|

| Formulation A | 50 g/L | 85 | High |

| Formulation B | 100 g/L | 90 | Moderate |

| Formulation C | 75 g/L | 80 | High |

Material Science

Enhanced Material Properties

In material science, this compound is utilized to develop advanced materials with improved thermal and chemical stability. Its incorporation into polymer matrices has been shown to enhance the mechanical properties and durability of the materials .

Biochemistry

Enzyme Inhibition Studies

Researchers have employed this compound in studying enzyme inhibitors, particularly those involved in metabolic pathways. By understanding how this compound interacts with specific enzymes, scientists can identify potential therapeutic targets for diseases related to metabolic dysregulation .

Case Study: Enzyme Interaction

In a recent study, the compound was tested against various enzyme targets, revealing significant inhibition of certain kinases involved in cancer progression. The results indicated a dose-dependent response, with an IC50 value as low as 15 µM for one specific kinase .

Environmental Science

Development of Eco-friendly Pesticides

The compound contributes to the formulation of environmentally friendly pesticides. Research indicates that its use can lead to reduced ecological impact while maintaining effective pest control measures. This aligns with sustainable agricultural practices aimed at reducing chemical runoff and promoting biodiversity .

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other fluorinated pyrazole derivatives, such as:

- 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-(2-iodophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The unique properties of this compound, such as its enhanced stability and reactivity, make it particularly valuable for specific applications.

Activité Biologique

1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 948293-85-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C11H6F4N2O2

- Molecular Weight : 274.17 g/mol

- Purity : ≥95%

- InChI Key : BXPLWIZOBIKMDO-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : The compound showed an IC50 value indicating effective inhibition of cell proliferation.

- NCI-H460 (Lung Cancer) : Similar efficacy was noted, suggesting its potential as a chemotherapeutic agent.

Table 1 summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 3.79 | Bouabdallah et al., 2022 |

| NCI-H460 | 12.50 | Bouabdallah et al., 2022 |

| SF-268 | 42.30 | Bouabdallah et al., 2022 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The specific mechanisms of action for this compound include:

- Inhibition of COX enzymes : Leading to reduced prostaglandin synthesis.

- Reduction of inflammatory cytokines : Such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, an essential regulator of mitosis, with an IC50 value indicating strong binding affinity.

- Topoisomerase II Inhibition : This inhibition leads to disruption in DNA replication and transcription processes in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer.

- Combination Therapies : Research indicates that combining this pyrazole derivative with other chemotherapeutic agents may enhance overall efficacy and reduce side effects.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLWIZOBIKMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.